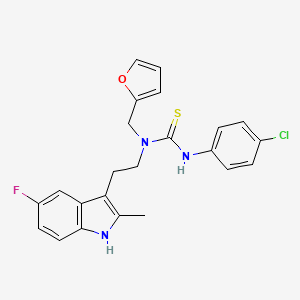

3-(4-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea

Description

3-(4-Chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a thiourea derivative with a complex structure featuring three distinct moieties:

- 5-Fluoro-2-methylindole core: A modified indole system that may confer specificity toward biological targets (e.g., enzymes or receptors).

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting viral enzymes or cancer-related pathways.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFN3OS/c1-15-20(21-13-17(25)6-9-22(21)26-15)10-11-28(14-19-3-2-12-29-19)23(30)27-18-7-4-16(24)5-8-18/h2-9,12-13,26H,10-11,14H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBICJHTZJKCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various applications in pharmacology.

Synthesis of Thiourea Derivatives

Thioureas are known for their diverse biological activities, and the synthesis of novel thiourea derivatives often involves reactions between isothiocyanates and amines. For the compound , the synthesis typically follows these steps:

- Formation of Isothiocyanate : Reacting an appropriate amine with carbon disulfide or thiophosgene.

- Condensation Reaction : The isothiocyanate is then reacted with the indole derivative to form the desired thiourea compound.

This synthetic pathway allows for the introduction of various substituents that can significantly influence the biological activity of the resulting compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

- IC50 Values : Many thiourea derivatives exhibit IC50 values ranging from 3 to 20 µM against pancreatic, prostate, and breast cancer cells .

- Mechanism of Action : These compounds often target specific molecular pathways involved in cancer progression, including angiogenesis inhibition and modulation of cell signaling pathways .

Antimicrobial Activity

The antimicrobial properties of thioureas have also been extensively studied:

- Inhibition Against Bacteria : Compounds similar to this compound have demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range from 6.25 to 25 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 6.25 |

| Compound B | E. coli | 12.5 |

Anti-inflammatory and Antioxidant Properties

Thioureas have also been reported to possess anti-inflammatory and antioxidant activities:

- Anti-inflammatory Activity : Some derivatives show inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

- Antioxidant Activity : The antioxidant properties are often assessed using assays like DPPH and ABTS, with some compounds showing IC50 values as low as 45 µg/mL .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of thiourea derivatives, one compound demonstrated an IC50 value of 14 µM against breast cancer cell lines (MCF-7). This compound was noted for its ability to induce apoptosis through cell cycle arrest in the S phase .

Case Study 2: Antimicrobial Efficacy

Another study focused on a related thiourea derivative that exhibited potent antimicrobial activity against MRSA strains, with MIC values comparable to those of conventional antibiotics. This highlights the therapeutic potential of thioureas in treating resistant bacterial infections .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound . The following table summarizes key findings regarding its efficacy against cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 1.29 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 1.26 | Inhibits cell proliferation and promotes cell cycle arrest |

| HeLa (Cervical Cancer) | 2.96 | Disrupts microtubule dynamics |

In a study published in MDPI, the compound exhibited significant cytotoxicity against multiple cancer cell lines, demonstrating an ability to overcome drug resistance in certain cases . The mechanism involves interaction with cellular pathways that regulate apoptosis and cell division.

Organocatalytic Properties

Thiourea derivatives have been recognized for their role as organocatalysts in various organic reactions. The compound can facilitate reactions through hydrogen bonding interactions, enhancing reaction rates and selectivity. Key applications include:

- Aldol Reactions : The compound can catalyze aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.

- Michael Additions : It serves as an effective catalyst for Michael addition reactions, which are crucial in synthesizing complex organic molecules.

Agricultural Applications

Thioureas have shown promise in agricultural chemistry due to their herbicidal and fungicidal properties. The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing new agrochemicals. Some notable applications include:

- Herbicidal Activity : Demonstrated effectiveness against common weeds, potentially leading to the development of environmentally friendly herbicides.

- Antifungal Activity : Exhibits activity against various fungal pathogens, providing a basis for new fungicide formulations.

Comparison with Similar Compounds

Key Observations :

3-Methylphenyl () and 2-methoxyphenyl () substituents introduce steric or electronic effects that may alter binding pocket interactions.

Indole Modifications :

- 5-Fluoro-2-methylindole in the target compound may improve metabolic stability compared to unsubstituted indoles (e.g., ).

- 5-Methoxy () or 5-chloro () substitutions on the indole ring modulate electron density and steric bulk, affecting target engagement.

Physicochemical Properties

- Molecular Weight : The target compound (MW ≈ 476.9 g/mol) falls within the "drug-like" range but is heavier than simpler analogs (e.g., , MW = 335.4 g/mol), which may impact bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.